Maleic acid, dioctadecyl ester

Descripción general

Descripción

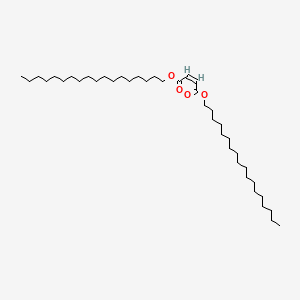

Maleic acid, dioctadecyl ester, also known as dioctadecyl maleate, is an organic compound with the molecular formula C₄₀H₇₆O₄. It is an ester derived from maleic acid and octadecanol. This compound is characterized by its long hydrocarbon chains, which contribute to its hydrophobic nature and its applications in various industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Maleic acid, dioctadecyl ester, is typically synthesized through an esterification reaction between maleic acid and octadecanol. The reaction is catalyzed by a mineral acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond. The general reaction can be represented as follows:

Maleic acid+Octadecanol→Maleic acid, dioctadecyl ester+Water

Industrial Production Methods

In industrial settings, the esterification process is often carried out in large reactors where the reactants are continuously stirred and heated. The reaction mixture is then subjected to distillation to remove the water formed during the reaction, thereby driving the equilibrium towards the formation of the ester. The final product is purified through various techniques, such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Maleic acid, dioctadecyl ester, undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield maleic acid and octadecanol.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Hydrolysis: Maleic acid and octadecanol.

Reduction: Octadecanol and other alcohol derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Applications Overview

| Application Field | Description |

|---|---|

| Chemistry | Used as a reagent in organic synthesis and as a precursor for complex molecules. |

| Biology | Studied for its interactions with lipid membranes due to hydrophobic properties. |

| Medicine | Investigated for drug delivery systems, particularly for hydrophobic drugs. |

| Industry | Employed in surfactants, lubricants, plasticizers, and coatings. |

Chemistry

In organic synthesis, maleic acid, dioctadecyl ester serves as a reagent to create various chemical compounds. Its reactivity allows it to undergo hydrolysis, reduction, and substitution reactions:

- Hydrolysis: Converts to maleic acid and octadecanol.

- Reduction: Can be reduced to form corresponding alcohols.

- Substitution: Participates in nucleophilic substitution reactions with amines or alcohols.

Biology

The compound's hydrophobic nature makes it suitable for studying lipid membranes. Research indicates that it can influence membrane fluidity and permeability, which is crucial for understanding cellular processes and drug interactions.

Medicine

Research is ongoing into the use of this compound in drug delivery systems. Its ability to encapsulate hydrophobic drugs enhances bioavailability and therapeutic efficacy. Studies have shown promising results in formulations aimed at improving the delivery of poorly soluble medications.

Industry

In industrial applications, this compound is utilized in the production of:

- Surfactants: Enhancing wetting properties in various formulations.

- Lubricants: Improving the performance of mechanical systems.

- Plasticizers: Increasing flexibility and durability in plastics.

- Coatings: Providing protective layers in paints and varnishes.

Case Study 1: Drug Delivery Systems

A study published in Journal of Controlled Release investigated the use of this compound as a carrier for anticancer drugs. The results indicated improved solubility and sustained release profiles compared to conventional methods.

Case Study 2: Membrane Studies

Research conducted at a leading university examined the effects of maleic acid esters on lipid bilayers. The findings revealed significant alterations in membrane dynamics, suggesting potential applications in drug formulation strategies targeting membrane-bound receptors.

Safety Considerations

While this compound has beneficial applications, safety assessments indicate potential hazards:

- Acute oral toxicity and skin irritation are noted risks.

- It is classified as hazardous under OSHA regulations due to its potential effects on human health.

Mecanismo De Acción

The mechanism of action of maleic acid, dioctadecyl ester, primarily involves its interaction with hydrophobic environments. The long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in various applications, such as drug delivery, where the compound can enhance the solubility and stability of hydrophobic drugs .

Comparación Con Compuestos Similares

Similar Compounds

Maleic acid, dioctyl ester: Similar in structure but with shorter hydrocarbon chains.

Maleic acid, diethyl ester: Even shorter chains, leading to different physical properties.

Fumaric acid, dioctadecyl ester: An isomer with a trans configuration, affecting its reactivity and applications.

Uniqueness

Maleic acid, dioctadecyl ester, is unique due to its long hydrocarbon chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring integration into lipid environments, such as in the study of biological membranes and in the formulation of hydrophobic compounds .

Actividad Biológica

Maleic acid, dioctadecyl ester (also known as dioctadecyl maleate) is an organic compound derived from maleic acid and long-chain alcohols. This compound is primarily used in various industrial applications, including as a plasticizer and in the synthesis of polymers. However, its biological activity has garnered interest in recent years, particularly regarding its potential therapeutic and ecological applications.

- Chemical Formula : C36H70O4

- Molecular Weight : 570.87 g/mol

- CAS Number : 19810-00-9

Biological Activity Overview

Research indicates that maleic acid and its derivatives exhibit a range of biological activities, including antimicrobial properties, effects on plant pathogens, and potential use in drug formulations. The following sections detail specific findings related to the biological activity of dioctadecyl maleate.

Antimicrobial Properties

Studies have shown that maleic acid derivatives possess significant antimicrobial effects. For example, maleic acid has been found to inhibit the growth of Sclerotinia sclerotiorum, a pathogenic fungus affecting various crops. The mechanism involves the reduction of oxalic acid secretion from the pathogen, which is critical for its virulence.

Case Study: Inhibition of Sclerotinia sclerotiorum

- Objective : To evaluate the inhibitory effects of maleic acid on S. sclerotiorum.

- Methodology : Various concentrations of maleic acid were applied to cultures of S. sclerotiorum. The levels of oxalic acid secretion were measured alongside gene expression analysis related to pathogenicity.

- Findings :

Toxicological Studies

Toxicological evaluations have indicated that while maleic acid esters can exhibit some toxicity, their effects are generally dose-dependent and vary based on the route of exposure (oral vs. dermal).

Table 1: Toxicity Profile of Maleic Acid Esters

| Exposure Route | LD50 (mg/kg) | Observed Effects |

|---|---|---|

| Oral | >3200 | Moderate acute toxicity |

| Dermal | >14000 | Low acute toxicity |

| Inhalation | 0.012 - 0.086 | Respiratory irritation |

This table summarizes findings from various studies indicating that higher doses lead to more severe toxicological outcomes, particularly affecting renal function .

Ecotoxicological Impact

The environmental impact of dioctadecyl maleate has also been assessed, particularly regarding its biodegradability and potential as a biocontrol agent. Its ability to inhibit pathogenic fungi suggests a promising role in sustainable agriculture.

Research Findings:

- Maleic acid derivatives have been identified as potential biocontrol agents due to their ability to suppress fungal growth without harming beneficial microorganisms .

- The low toxicity profile suggests that these compounds could be integrated into agricultural practices with minimal environmental risk.

Propiedades

Número CAS |

7516-70-3 |

|---|---|

Fórmula molecular |

C40H76O4 |

Peso molecular |

621.0 g/mol |

Nombre IUPAC |

dioctadecyl (E)-but-2-enedioate |

InChI |

InChI=1S/C40H76O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-43-39(41)35-36-40(42)44-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34,37-38H2,1-2H3/b36-35+ |

Clave InChI |

XHSDDKAGJYJAQM-ULDVOPSXSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCCCCCC |

SMILES isomérico |

CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCCCCCCCCCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCCCCCC |

Key on ui other cas no. |

7516-70-3 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.